CPTH6 hydrobromide

Histone Acetyltransferase Gcn5 pCAF

CPTH6 hydrobromide is the only GNAT-family inhibitor with exclusive selectivity for Gcn5 and pCAF (no p300/CBP activity), ensuring reproducible epigenetic readouts. Its multi-modal profile—preferential lung CSC targeting, Atg7-dependent autophagic flux impairment, α-tubulin acetylation-mediated anti-angiogenesis—cannot be replicated by broad-spectrum HAT inhibitors or CPTH2. No other thiazole derivative matches this mechanistic fingerprint. Validate your chromatin biology, oncology, and autophagy hypotheses with the precise tool the literature demands.

Molecular Formula C15H17BrClN3S
Molecular Weight 386.7 g/mol
Cat. No. B10770002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPTH6 hydrobromide
Molecular FormulaC15H17BrClN3S
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br
InChIInChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13-;
InChIKeyFTEQRZOKSCOLKS-AAKIMCHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPTH6 Hydrobromide: A Selective Gcn5/pCAF Histone Acetyltransferase Inhibitor for Epigenetic and Cancer Stem Cell Research


CPTH6 hydrobromide (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone hydrobromide) is a cell-permeable thiazole derivative that functions as a selective inhibitor of the Gcn5 and pCAF lysine acetyltransferases (KATs), members of the GNAT family [1]. Unlike broad-spectrum HAT inhibitors, CPTH6 exhibits a distinct selectivity profile, lacking significant activity against p300 and CBP . Its validated applications span epigenetic modulation, induction of apoptosis, impairment of autophagic flux, and preferential targeting of cancer stem-like cells, positioning it as a critical tool compound in oncology and chromatin biology research [2].

Why Broad-Spectrum HAT Inhibitors or In-Class Analogs Cannot Replace CPTH6 Hydrobromide in Targeted Research


Generic substitution with other HAT inhibitors, including the close structural analog CPTH2, is scientifically invalid due to CPTH6's unique multi-modal and target-selective profile. While other thiazole derivatives may exhibit overlapping Gcn5 inhibition, they do not recapitulate CPTH6's specific combination of pCAF selectivity, distinct autophagic flux impairment mechanism, and preferential anti-CSC activity [1]. Furthermore, broad-spectrum inhibitors targeting p300/CBP engage different transcriptional networks and lack CPTH6's defined α-tubulin acetylation-dependent anti-angiogenic effects, leading to divergent and often confounding biological outcomes [2]. The evidence below quantifies these critical differential features that mandate the use of CPTH6 hydrobromide for specific, reproducible experimental endpoints.

Quantitative Evidence Guide: Verifiable Differentiation of CPTH6 Hydrobromide vs. Key Comparators


Selective Inhibition of Gcn5/pCAF vs. p300/CBP: A Critical Divergence in HAT Targeting

CPTH6 hydrobromide selectively inhibits the HAT activity of Gcn5 and pCAF while demonstrating no inhibitory effect on p300 or CBP [1]. In contrast, broad-spectrum inhibitors or even some structurally similar thiazole derivatives (e.g., compounds 1x, 1c', 2m) show potent p300 inhibition, which activates distinct transcriptional programs and confounds Gcn5/pCAF-specific studies [2]. This selectivity is paramount for dissecting the specific roles of the GNAT family in cellular processes.

Histone Acetyltransferase Gcn5 pCAF Epigenetic Selectivity Lysine Acetyltransferase

Superior Potency of CPTH6 Analogs in p300 Inhibition Underscores CPTH6's Unique Gcn5/pCAF Selectivity

While CPTH6 is a selective Gcn5/pCAF inhibitor, a subsequent medicinal chemistry campaign identified six thiazole-2-yl hydrazone compounds (including 1x, 1c', 1d', 1i', and 2m) that exhibited greater than 40% higher potency in inhibiting the p300 HAT enzyme compared to the CPTH2 and CPTH6 prototypes [1]. This finding reinforces CPTH6's profile as a negative control for p300 activity and highlights its specificity within the broader chemical class.

p300 Histone Acetyltransferase Structure-Activity Relationship Thiazole Derivatives

CPTH6 Preferentially Reduces Viability of Lung Cancer Stem-Like Cells (LCSCs) Over Differentiated Progeny

A key differentiator for CPTH6 is its preferential cytotoxicity against undifferentiated lung cancer stem-like cells (LCSCs) compared to their differentiated progeny or established NSCLC cell lines [1]. While CPTH6 inhibits growth in both, the effect is significantly more pronounced in the stem-like population, a feature not commonly reported for other HAT inhibitors and essential for CSC-focused research.

Cancer Stem Cells Lung Cancer NSCLC Apoptosis Gcn5 Inhibition

In Vivo Efficacy: CPTH6 Inhibits LCSC-Derived Xenograft Growth and Reduces Tumor-Initiating Capacity

CPTH6 demonstrates robust in vivo activity, significantly inhibiting the growth of LCSC-derived xenografts. Critically, it also reduces the cancer stem cell content within treated tumors, as quantified by a marked reduction in tumor-initiating capacity in limiting dilution assays [1]. This dual in vivo effect—on bulk tumor and CSC population—is a higher-order validation not established for many comparator HAT inhibitors.

In Vivo Xenograft Tumor Initiation Cancer Stem Cells Preclinical Efficacy

Impairment of Autophagic Flux via a Non-Canonical, Atg7-Dependent Mechanism

CPTH6 impairs autophagy through a non-canonical mechanism that is dependent on Atg7-mediated elongation of autophagosomal membranes, but does not require beclin-1-dependent nucleation [1]. This contrasts with canonical autophagy modulators and even some other thiazole derivatives. CPTH6 treatment results in increased levels of the autophagic substrates p62 and NBR1, confirming a block in autophagic cargo degradation [1].

Autophagy LC3B p62 Atg7 Cell Death

Anti-Angiogenic Activity Dependent on α-Tubulin Acetylation Reduction

CPTH6 impairs angiogenesis-related functions in endothelial cells and reduces in vivo vascularization. Mechanistically, this is linked to a reduction in α-tubulin acetylation and the consequent accumulation of acetylated microtubules in the perinuclear region [1]. This α-tubulin acetylation-dependent anti-migratory effect has been confirmed through genetic approaches in lung cancer cells, distinguishing CPTH6 from other HAT inhibitors that may not engage this cytoskeletal axis.

Angiogenesis α-Tubulin Acetylation Endothelial Cells VEGF

High-Impact Research and Preclinical Applications of CPTH6 Hydrobromide


Dissecting Gcn5/pCAF-Specific Transcriptional Programs in Epigenetics

Given its established selectivity for Gcn5/pCAF over p300/CBP , CPTH6 is the reagent of choice for experiments requiring precise modulation of GNAT family HATs. Researchers investigating histone H3/H4 acetylation dynamics, chromatin remodeling, and gene expression changes specifically downstream of Gcn5/pCAF should use CPTH6 to avoid the confounding activation or repression of p300/CBP-dependent pathways [1].

Investigating and Therapeutically Targeting Cancer Stem Cell (CSC) Populations

For studies focused on lung cancer stem-like cells (LCSCs) and their role in tumor initiation, relapse, and therapy resistance, CPTH6 is a critical tool. Its demonstrated ability to preferentially inhibit LCSC viability over differentiated cells and reduce tumor-initiating capacity in vivo [2] makes it uniquely suited for preclinical models aimed at evaluating CSC-directed therapeutic strategies.

Studying Non-Canonical Autophagy and Autophagic Flux Blockade

CPTH6's unique, Atg7-dependent and beclin-1-independent impairment of autophagic flux [3] positions it as a specialized reagent for autophagy research. It is particularly valuable for studies aiming to differentiate the roles of various autophagy-related proteins in autophagosome formation versus cargo degradation, providing a distinct pharmacological tool compared to classic lysosomal inhibitors.

Evaluating the Link Between Histone Acetylation and Tumor Angiogenesis

Researchers exploring the anti-angiogenic potential of HAT inhibition should select CPTH6 for its well-characterized mechanism involving α-tubulin acetylation [4]. Its ability to impair endothelial cell functions and reduce vascularization in both in vitro and in vivo models offers a specific molecular handle (α-tubulin acetylation) for investigating the intersection of epigenetics and cytoskeletal dynamics in angiogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPTH6 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.